2,5-Dichloro-4-fluoropyridine (CAS: 1214350-63-6): A Technical Guide to Reactivity, Synthesis, and Applications in Drug Discovery
2,5-Dichloro-4-fluoropyridine (CAS: 1214350-63-6): A Technical Guide to Reactivity, Synthesis, and Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical synthesis, halogenated heteroaromatics serve as foundational building blocks. Among these, 2,5-Dichloro-4-fluoropyridine (CAS: 1214350-63-6) has emerged as a uniquely privileged scaffold . Featuring a precise, orthogonal arrangement of electron-withdrawing halogens, this compound offers highly predictable and regioselective reactivity.
This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic pathways, and field-proven synthetic protocols. By understanding the causality behind its reactivity, researchers can effectively leverage this intermediate in the development of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and targeted therapies for renal diseases.
Physicochemical Profile & Structural Logic
The synthetic utility of 2,5-dichloro-4-fluoropyridine is fundamentally driven by the electronic effects of its specific substitution pattern. Each halogen serves a distinct mechanistic or pharmacological purpose:
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Fluorine at C-4: Fluorine is highly electronegative, creating a strong localized dipole that leaves the C-4 carbon intensely electrophilic. In nucleophilic aromatic substitution (SNAr) reactions, fluorine acts as an exceptional leaving group. Its strong inductive effect stabilizes the rate-determining formation of the negatively charged Meisenheimer complex, making C-4 the primary site of attack .
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Chlorine at C-2 and C-5: The C-2 chlorine provides a secondary site for functionalization (typically via transition-metal-catalyzed cross-coupling) only after the C-4 position has been substituted. The C-5 chlorine is sterically hindered and less reactive toward nucleophiles, but it provides essential lipophilicity and metabolic stability to the final drug molecule, often shielding the aromatic ring from oxidative degradation by cytochrome P450 enzymes.
Table 1: Key Physicochemical Properties
| Property | Value |
| Chemical Name | 2,5-Dichloro-4-fluoropyridine |
| CAS Number | 1214350-63-6 |
| Molecular Formula | C₅H₂Cl₂FN |
| Molecular Weight | 165.98 g/mol |
| SMILES | ClC1=CN=C(C=C1F)Cl |
| InChIKey | MYAFHQWEMVOJEP-UHFFFAOYSA-N |
| Physical State | Solid / Liquid (Combustible) |
| Storage Conditions | Inert atmosphere (N₂/Ar), 2-8°C, tightly closed |
(Data synthesized from authoritative chemical databases and vendor specifications )
Mechanistic Pathways: Regioselective Functionalization
The orthogonal reactivity of the halogens allows for sequential functionalization without the need for protecting groups. The standard synthetic workflow involves an initial SNAr at the C-4 position using an amine or alcohol nucleophile, followed by a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) at the C-2 position.
Figure 1: Sequential regioselective functionalization of 2,5-Dichloro-4-fluoropyridine.
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are synthesized from recent patent literature detailing the synthesis of CDK inhibitors and ADPKD therapeutics , . These methods are designed as self-validating systems where reaction progress is definitively tracked via analytical techniques.
Protocol 1: Regioselective SNAr at C-4 with Aliphatic Amines
Objective: To selectively displace the C-4 fluorine with a primary or secondary amine while leaving the C-2 and C-5 chlorines intact.
Causality of Reagents:
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Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) are chosen as highly polar aprotic solvents. They lack acidic protons, which prevents hydrogen bonding with the nucleophile, thereby increasing the amine's reactivity and stabilizing the highly charged transition state.
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Base System: A dual-base system utilizing N,N-Diisopropylethylamine (DIEA) and Potassium Carbonate (K₂CO₃) is employed. DIEA acts as a soluble, initial proton scavenger, while the heterogeneous K₂CO₃ provides a sustained buffering capacity to drive the reaction to completion without causing base-catalyzed degradation of the fluoropyridine ring.
Step-by-Step Procedure:
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Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve 2,5-dichloro-4-fluoropyridine (1.1 equivalents) in anhydrous NMP to achieve a concentration of approximately 0.5 M.
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Reagent Addition: Add the target amine (1.0 equivalent). Sequentially add DIEA (3.0 equivalents) and finely powdered K₂CO₃ (3.0 equivalents).
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Thermal Activation: Heat the reaction mixture to 80–90 °C. Application Scientist's Note: This elevated temperature is strictly required to overcome the activation energy barrier for the formation of the Meisenheimer complex.
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In-Process Control (IPC): Stir for 16–20 hours. Monitor the reaction via LC/MS. The complete disappearance of the starting mass (m/z ~165) and the appearance of the product mass validates the completion of the SNAr step.
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Workup: Cool the mixture to ambient temperature. Quench by adding distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
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Purification: Wash the combined organic layers with brine to remove residual NMP, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography.
Protocol 2: Downstream Pd-Catalyzed Cross-Coupling at C-2
Objective: To functionalize the C-2 position of the previously generated intermediate via Suzuki-Miyaura coupling.
Step-by-Step Procedure:
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Preparation: Combine the C-4 substituted intermediate (1.0 eq) and the desired boronic acid/pinacol ester (1.2 eq) in a 1,4-dioxane/water mixture (4:1 ratio).
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Catalyst Addition: Add Na₂CO₃ (2.0 eq) and the palladium catalyst, typically Pd(dppf)Cl₂ (0.05 eq). Degas the mixture by sparging with nitrogen for 10 minutes to prevent catalyst oxidation.
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Reaction & IPC: Heat to 90 °C under nitrogen for 4-8 hours. Validate completion via LC/MS by confirming the consumption of the C-2 chloride intermediate.
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Isolation: Filter through a pad of Celite to remove palladium black, concentrate the filtrate, and purify via reverse-phase HPLC.
Applications in Advanced Therapeutics
The structural rigidity and specific halogenation pattern of 2,5-dichloro-4-fluoropyridine make it a highly sought-after scaffold in modern drug discovery:
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Kinase Inhibitors (Oncology): The pyridine core effectively mimics the adenine ring of ATP, allowing it to bind competitively within the ATP-binding pocket of kinases. Recent developments have utilized this scaffold to synthesize novel Cyclin-Dependent Kinase (CDK) inhibitors, which are crucial for halting cell cycle progression in various cancers .
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Kidney Disease Treatments: Derivatives synthesized from this compound have shown efficacy in modulating pathways associated with Autosomal Dominant Polycystic Kidney Disease (ADPKD). The lipophilic C-5 chlorine enhances the molecule's penetration into renal tissues, while the C-4 and C-2 substitutions are tailored for specific target engagement .
Safety, Handling, and Storage
As a halogenated heteroaromatic compound, strict adherence to safety protocols is mandatory to protect personnel and maintain chemical integrity.
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GHS Classification: Combustible liquid/solid (H227), Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).
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Handling: Use only in a well-ventilated fume hood (P271). Wear appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles (P280).
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Storage: Must be stored under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C. Containers must be tightly sealed to prevent moisture ingress and subsequent hydrolysis of the reactive fluorine atom.
References
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Title : PubChem Compound Summary for CID 119003095, 2,5-Dichloro-4-fluoropyridine | Source : National Center for Biotechnology Information (NCBI) | URL :[Link]
- Title: WO2024119122A1 - Cdk inhibitors and methods and use thereof | Source: Google Patents (WIPO)
- Title: WO2025096453A1 - Compounds for the treatment of kidney disease | Source: Google Patents (WIPO)
